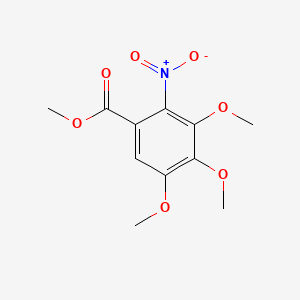

Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 38.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4,5-trimethoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c1-16-7-5-6(11(13)19-4)8(12(14)15)10(18-3)9(7)17-2/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEIEWYPDCDNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063695 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5081-42-5 | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5081-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5081-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trimethoxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3,4,5-trimethoxy-2-nitrobenzoate chemical structure

An In-depth Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, properties, synthesis, and applications of this compound, a key intermediate in organic synthesis.

Introduction and Strategic Importance

This compound (CAS No. 5081-42-5) is a substituted aromatic compound with the molecular formula C₁₁H₁₃NO₇.[1][2] It presents as a pale yellow powder or solid.[1][3] This molecule is a valuable building block in the synthesis of more complex bioactive molecules due to the strategic placement of its functional groups—three methoxy groups, a nitro group, and a methyl ester on a benzene ring.[1] Its structure allows for a variety of chemical transformations, making it an essential intermediate in the development of novel therapeutics and agricultural chemicals.[1] Specifically, it is utilized in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties, as well as in the formulation of effective herbicides and pesticides.[1]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound features a benzene ring heavily substituted with electron-donating methoxy groups and electron-withdrawing nitro and methyl ester groups. This electronic arrangement dictates its reactivity, particularly in nucleophilic aromatic substitution and reduction reactions of the nitro group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5081-42-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][2] |

| Molecular Weight | 271.22 g/mol | [1] |

| Appearance | Light yellow to pale yellow solid/powder | [1][3] |

| Melting Point | 63-71 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N | [2][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Table 2: Key Spectroscopic Data

| Technique | Solvent | Key Peaks / Shifts (ppm or cm⁻¹) | Interpretation | Source(s) |

| ¹H NMR | CDCl₃ | δ ~3.9 (s, 3H), ~3.95 (s, 3H), ~4.0 (s, 3H), ~7.3 (s, 1H) | Methyl ester protons, three distinct methoxy group protons, and a single aromatic proton. | [4][6] |

| ¹³C NMR | CDCl₃ | δ ~52.6, ~61.0, ~61.1, ~109.5, ~133.1, ~148.3, ~150.8, ~165.9 | Carbonyl carbon, methyl ester carbon, methoxy carbons, and aromatic carbons. | [5][6] |

| IR Spectroscopy | N/A | ~1720 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O-C stretch) | Characteristic vibrations for the ester carbonyl, nitro group, and ether linkages. | [7][8] |

| Mass Spectrometry (GC-MS) | N/A | m/z 271 [M]⁺ | Molecular ion peak corresponding to the compound's molecular weight. | [6] |

Synthesis Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, Methyl 3,4,5-trimethoxybenzoate. The electron-donating methoxy groups activate the ring, while the reaction conditions are controlled to favor mono-nitration at the C2 position.

Causality of Experimental Choices

The use of a strong acid catalyst, typically sulfuric acid, is essential to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[9][10] The reaction is conducted at low temperatures (ice bath) to control the exothermic nature of the nitration, preventing over-reaction and the formation of dinitro byproducts.[8][11] Acetic acid is used as a solvent to ensure the homogeneity of the reaction mixture.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[6]

-

Dissolution: Dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Nitrating Agent Addition: While maintaining the low temperature, carefully add fuming nitric acid (1.1 equivalents) dropwise over a period of 30 minutes. The temperature must be carefully monitored to prevent a runaway reaction.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.

-

Quenching: Pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., 8:2) to yield the pure product as colorless or light yellow needles.[6]

Applications in Drug Development and Agrochemicals

This compound is a strategically important intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for constructing a wide array of heterocyclic systems or for amide bond formation.

-

Pharmaceutical Development: It is a precursor for synthesizing compounds targeting inflammatory pathways and central nervous system disorders.[1][12] The trimethoxy substitution pattern is a feature in many natural products and pharmacologically active molecules.

-

Agrochemical Synthesis: This compound is used in the development of new crop protection agents, such as herbicides and fungicides, where the nitroaromatic scaffold is a common feature.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative to ensure safety.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][13]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its synthesis is a classic example of controlled electrophilic aromatic substitution, and its versatile structure provides a robust platform for the synthesis of diverse target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

-

Tchoukoua, A., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. [Link]

-

OHS14953. (2010, November 29). MSDS. [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate. [Link]

-

MySkinRecipes. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoic acid. [Link]

-

University Handout. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

-

SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Supporting Information for Publication. [Link]

-

Scribd. (n.d.). Nitration of Methyl Benzoate Guide. [Link]

-

NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

CAS Common Chemistry. (n.d.). L-Hydroxyproline. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-nitro-3,4,5-trimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. echemi.com [echemi.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. aiinmr.com [aiinmr.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 3,4,5-Trimethoxy-2-nitrobenzoic acid [myskinrecipes.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Synthesis, Characterization, and Applications in Pharmaceutical Research

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS No. 5081-42-5) emerges as a highly valuable, yet specialized, building block for the synthesis of a variety of bioactive compounds. Its unique substitution pattern—a densely functionalized benzene ring bearing three methoxy groups, a nitro moiety, and a methyl ester—offers a rich platform for chemical manipulation, making it an attractive intermediate for drug discovery and development programs.

The precursor, methyl 3,4,5-trimethoxybenzoate, is a well-established intermediate in the synthesis of several commercial drugs, including the antibacterial agent Trimethoprim and the anti-anginal drug Trimetazidine.[1] The introduction of a nitro group at the 2-position, ortho to the ester, significantly enhances the synthetic utility of this scaffold. The nitro group is a powerful electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution reactions. More importantly, it serves as a synthetic handle that can be readily reduced to a primary amine, opening a gateway to a vast array of heterocyclic systems, which form the core of many therapeutic agents.

This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its potential applications in medicinal chemistry. It is intended to serve as a practical resource for researchers, offering not only detailed protocols but also the underlying scientific rationale to empower the design of novel synthetic routes and the development of next-generation therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions and for ensuring the purity of the final products.

| Property | Value | Source(s) |

| CAS Number | 5081-42-5 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃NO₇ | [2] |

| Molecular Weight | 271.22 g/mol | [3] |

| Appearance | Pale yellow powder or colorless needles | [3][4] |

| Melting Point | 67-69 °C | [2][4] |

| Purity | ≥98% (typically) | [3] |

Spectroscopic Data:

-

Mass Spectrometry (MS): Mass spectral data is available and can be used to confirm the molecular weight of the compound.[6]

-

Crystallography: The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c.[3] This detailed structural information is invaluable for understanding its solid-state properties and intermolecular interactions.

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and direct route to this compound is through the electrophilic nitration of its precursor, methyl 3,4,5-trimethoxybenzoate. The following protocol is a modified procedure based on the work of Liu et al., which offers a high yield of the desired product.[3]

Experimental Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate

Materials:

-

Methyl 3,4,5-trimethoxybenzoate

-

Glacial Acetic Acid

-

Fuming Nitric Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Hexanes

-

Dichloromethane

-

Silica Gel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid (approximately 5-10 volumes).

-

Addition of Nitrating Agent: While maintaining the temperature at 0-5 °C, carefully add fuming nitric acid (approximately 1.1 equivalents) dropwise over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent to yield the product as colorless needles. A reported yield for a similar procedure is 87%.[3]

Causality and Experimental Rationale

-

Choice of Nitrating Agent: Fuming nitric acid in glacial acetic acid is an effective nitrating system for activated aromatic rings. The three methoxy groups are strongly activating, ortho-, para-directing groups. The 2-position is sterically hindered, but the electronic activation from the adjacent methoxy groups makes it susceptible to nitration.

-

Temperature Control: The nitration of highly activated aromatic rings can be vigorous. Maintaining a low temperature during the addition of nitric acid minimizes the formation of byproducts from oxidation or multiple nitrations.

-

Workup and Purification: The neutralization step removes the acidic reagents. Extraction with ethyl acetate isolates the product from the aqueous phase. Column chromatography is essential for separating the desired 2-nitro isomer from any other constitutional isomers that may have formed and any unreacted starting material.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The synthetic utility of this compound lies in the versatility of its functional groups, particularly the nitro group, which serves as a precursor to a primary amine. This transformation is a cornerstone of many synthetic strategies aimed at building complex heterocyclic scaffolds.

The Nitro Group as a Strategic Synthetic Handle

Aromatic nitro compounds are pivotal intermediates in the synthesis of numerous drugs and bioactive molecules.[7][8] The reduction of the nitro group to an amine is a high-yielding and reliable transformation that can be achieved under various conditions (e.g., catalytic hydrogenation with Pd/C, reduction with metals like iron or tin in acidic media). The resulting 2-amino-3,4,5-trimethoxybenzoate derivative is a versatile intermediate for the construction of:

-

Quinolines and Quinolones: These scaffolds are present in a wide range of antibacterial and anticancer agents. The amino group can be cyclized with a three-carbon unit to form the quinoline ring system.

-

Benzimidazoles: This privileged scaffold in medicinal chemistry can be synthesized by the condensation of the diamine (after reduction of the nitro group and hydrolysis of the ester to a carboxylic acid, followed by reaction to form an ortho-phenylenediamine derivative) with various aldehydes.

-

Phenothiazines and other Heterocycles: The amino group can participate in a variety of cyclization reactions to generate diverse heterocyclic systems with potential therapeutic applications.

The synthesis of the anticancer drug Gefitinib, for instance, involves the nitration of a substituted benzoate derivative as a key step to introduce a nitrogen atom that is later incorporated into the quinazoline core.[9][10] While not the exact same starting material, this illustrates the industrial relevance of this synthetic strategy.

Logical Flow from Intermediate to Bioactive Scaffold

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[2][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

First Aid:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[11]

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of pharmaceutical research and development. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the construction of complex and potentially bioactive molecules. The ability to readily convert the nitro group into an amine opens up a wealth of synthetic possibilities for accessing diverse heterocyclic scaffolds. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage this key building block in their drug discovery endeavors.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Tchoukoua, A., et al. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45, 386-393. Available at: [Link]

- Google Patents. (2016). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673–678. (Retracted). Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl m-nitrobenzoate. Retrieved from [Link]

- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

-

Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]

-

Zelinsky Institute of Organic Chemistry. (2022). Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds. Retrieved from [Link]

Sources

- 1. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 2. brainly.com [brainly.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 8. Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 9. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

physical properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate

An In-Depth Technical Guide to the Physical Properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Introduction

This compound, a substituted aromatic ester, is a significant compound in the field of organic synthesis. As a derivative of gallic acid, a natural product, this molecule serves as a versatile intermediate for the preparation of more complex chemical structures, particularly in pharmaceutical and materials science research. Its structure, featuring a nitro group ortho to the methyl ester and flanked by three methoxy groups, imparts specific reactivity and physical characteristics that are critical for its application. This guide provides a detailed examination of its physical, chemical, and structural properties, grounded in experimental data and established scientific literature.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by a consistent set of identifiers and physical constants. These data points are essential for researchers for confirmation of identity, calculation of reaction stoichiometry, and selection of appropriate analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | Methyl 2-nitro-3,4,5-trimethoxybenzoate, 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester, Methyl 2-nitrotrimethylgallate | [3][4] |

| CAS Number | 5081-42-5 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][2] |

| Molecular Weight | 271.22 g/mol | [2][3] |

| InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N | [1][2] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to cream or pale yellow crystals or crystalline powder. | [1][3] |

| Melting Point | 66-70 °C. A specific study reported a melting point of 67.2–67.3 °C. | [1][2][3][5] |

| Purity | Typically available at ≥97.5% or 98% purity. | [1][4] |

| Water Solubility | Insoluble in water. | [6] |

Crystallographic and Structural Analysis

The three-dimensional arrangement of atoms within a crystal lattice provides profound insight into the molecule's stability and intermolecular interactions. X-ray single crystal diffraction has been employed to elucidate the precise structure of this compound.

The compound crystallizes in the monoclinic crystal system with the space group C2/c.[5] The three-dimensional packing is primarily governed by van der Waals forces and weak directional hydrogen bonds, rather than the π-π stacking interactions commonly observed in aromatic systems.[5]

Key Crystallographic Parameters:

-

Crystal System: Monoclinic

-

Space Group: C2/c

-

Cell Dimensions:

-

a = 20.4898 (4) Å

-

b = 9.7348 (2) Å

-

c = 24.3911 (5) Å

-

β = 99.457 (1)°

-

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation of synthetic products. A variety of techniques are used to probe the molecular structure of this compound, each providing unique information about its functional groups and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for this compound.[5][7] The ¹H NMR spectrum would characteristically show distinct signals for the aromatic proton, the three methoxy groups, and the methyl ester group. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, the aromatic carbons (influenced by the electron-withdrawing nitro group and electron-donating methoxy groups), and the carbons of the methoxy and methyl ester groups.[5][8]

-

Mass Spectrometry (MS) : Mass spectral data, including from Gas Chromatography-Mass Spectrometry (GC-MS), is available and confirms the molecular weight of the compound.[5][9]

-

Infrared (IR) Spectroscopy : IR spectra are available and would exhibit characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, C-O stretches of the ether and ester groups, and C-H stretches of the aromatic and methyl groups.[7]

Synthesis and Purification Workflow

The preparation of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 3,4,5-trimethoxybenzoate. This reaction requires careful control of temperature to ensure selectivity and prevent over-nitration.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure.[5]

-

Preparation of Reagents : Dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer.

-

Cooling : Place the flask in an ice bath to cool the solution to approximately 0-5 °C. This is a critical step, as nitration is a highly exothermic reaction. Maintaining a low temperature minimizes the formation of unwanted byproducts.

-

Addition of Nitrating Agent : Carefully add fuming nitric acid (approximately 1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes. The slow addition rate is essential for controlling the reaction temperature.

-

Reaction : Once the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., 16 hours) to ensure the reaction goes to completion.

-

Workup : Pour the reaction mixture into ice-water. The product, being insoluble in water, will precipitate out. Neutralize the solution with a saturated base solution, such as sodium bicarbonate.

-

Extraction : Extract the product from the aqueous mixture using an organic solvent like ethyl acetate.

-

Purification : Concentrate the organic extract under reduced pressure. Purify the resulting residue using silica gel column chromatography with a suitable eluent system (e.g., hexanes-ethyl acetate, 8:2) to yield the final product as colorless or yellowish needles.[5]

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial. Based on available safety information, the following precautions should be observed:

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.

-

Handling : Avoid contact with skin and eyes.[3][10] Do not breathe the dust.[10] Handle in a well-ventilated area or a fume hood.

-

Storage : Store in a tightly sealed container in a dry, cool place.

-

Incompatibilities : The compound is incompatible with strong oxidizing agents.[3][11]

Conclusion

This compound is a well-characterized crystalline solid with defined physical and structural properties. Its melting point, spectroscopic profile, and crystal structure have been established, providing a solid foundation for its use in research and development. The straightforward, high-yielding synthesis via nitration of its precursor makes it an accessible intermediate for further chemical transformations. Adherence to appropriate safety protocols is essential when handling this compound. This guide consolidates the core technical information required by researchers and scientists working with this valuable synthetic building block.

References

-

Ng, C. H., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. [Link]

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from ChemBK website. [Link]

-

SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. Retrieved from SpectraBase website. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments website. [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK website. [Link]

Sources

- 1. L06188.09 [thermofisher.com]

- 2. Methyl 2-nitro-3,4,5-trimethoxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5 [amp.chemicalbook.com]

- 4. Methyl 2-nitro-3,4,5-trimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 13C NMR spectrum [chemicalbook.com]

- 8. aiinmr.com [aiinmr.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chembk.com [chembk.com]

- 11. Methyl 3-nitrobenzoate CAS#: 618-95-1 [m.chemicalbook.com]

A Comprehensive Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key organic intermediate. We will explore its fundamental physicochemical properties, with a focus on its molecular weight, detail a robust synthesis protocol, and discuss its significant applications in the field of medicinal chemistry and advanced organic synthesis.

Core Properties and Structural Elucidation

This compound (CAS No. 5081-42-5) is a polysubstituted benzene derivative.[1][2][3] Structurally, it is the methyl ester of 3,4,5-trimethoxy-2-nitrobenzoic acid. Its strategic placement of electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive methyl ester function makes it a valuable and versatile building block in multi-step synthesis.[4][5] The compound typically appears as a pale yellow powder or as colorless to yellowish needles.[3][6][7]

Physicochemical Data Summary

The precise characterization of a compound is foundational to its reliable use in experimental settings. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 271.22 g/mol | [1][2][3][8] |

| Exact Mass | 271.069202 g/mol | [8] |

| Molecular Formula | C₁₁H₁₃NO₇ | [1][2][8][9] |

| CAS Number | 5081-42-5 | [1][2][3][8] |

| Melting Point | 67-69 °C | [1][3][6] |

| IUPAC Name | This compound | [9] |

| Common Synonyms | Methyl 2-nitro-3,4,5-trimethoxybenzoate; 2-Nitro-3,4,5-trimethoxybenzoic acid methyl ester | [3][8][10] |

Molecular Structure

The arrangement of functional groups on the aromatic ring dictates the molecule's reactivity. The nitro group at the C2 position is ortho to the methyl ester and one methoxy group, creating a sterically crowded but electronically activated system.

Synthesis and Purification

The compound is reliably prepared via the electrophilic nitration of its precursor, Methyl 3,4,5-trimethoxybenzoate.[6] This reaction leverages the strong activating, ortho, para-directing effects of the three methoxy groups, which facilitate the introduction of a nitro group onto the aromatic ring.

Synthesis Workflow

The synthesis is a well-established laboratory procedure involving nitration, aqueous workup, extraction, and chromatographic purification. The causality behind this workflow is to ensure a complete reaction followed by the systematic removal of inorganic byproducts and unreacted starting materials to yield a high-purity final product.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for reproducibility.[6]

Materials:

-

Methyl 3,4,5-trimethoxybenzoate

-

Glacial Acetic Acid (CH₃COOH)

-

Fuming Nitric Acid (HNO₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3,4,5-trimethoxybenzoate in glacial acetic acid (approx. 10 mL per gram of starting material). Cool the solution to 0 °C in an ice bath.

-

Nitration: Add fuming nitric acid dropwise to the stirred solution over 30 minutes. The choice of fuming nitric acid provides a high concentration of the nitronium ion (NO₂⁺) electrophile, ensuring efficient substitution. Maintain the temperature at 0 °C to control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for approximately 16 hours to ensure the reaction proceeds to completion.

-

Workup - Quenching and Neutralization: Carefully pour the reaction mixture into a beaker of crushed ice and water. This step quenches the reaction and precipitates the crude product. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. The organic product has high solubility in ethyl acetate, allowing for its separation from inorganic salts.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate (e.g., an 8:2 ratio) is effective for eluting the product, yielding it as colorless or yellowish needles.[6] A yield of approximately 87% can be expected.[6]

Analytical Validation

Confirmation of the product's identity and purity is critical. This is achieved through standard spectroscopic techniques.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 271, directly confirming the molecular weight.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will reveal distinct signals corresponding to the aromatic proton, the three methoxy groups, and the single methyl ester group, with chemical shifts and integrations consistent with the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation, showing characteristic strong absorption bands for the ester carbonyl (C=O) stretch (around 1730 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (around 1530 and 1350 cm⁻¹), and C-O stretches for the ether and ester linkages.

Significance in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[4][7]

The Nitro-to-Amine Transformation

A pivotal reaction in the application of this compound is the reduction of the nitro group to a primary amine. This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting amine, Methyl 2-amino-3,4,5-trimethoxybenzoate, is a highly valuable precursor for building heterocyclic scaffolds common in medicinal chemistry.

Application in Heterocyclic Synthesis

The 2-amino-benzoate derivative is an ideal starting point for synthesizing fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of quinazolinones, benzoxazinones, or other scaffolds that are prevalent in modern drug discovery.[5] These structures often serve as the core of molecules designed to be enzyme inhibitors or receptor modulators, highlighting the strategic importance of the title compound in the pharmaceutical development pipeline.[4][5]

Conclusion

This compound is more than a simple chemical; it is a well-characterized, high-value building block for sophisticated chemical synthesis. With a definitive molecular weight of 271.22 g/mol and a reliable synthesis protocol, it provides researchers and drug developers with a dependable starting point for creating novel compounds with significant therapeutic potential. Its true utility is realized upon the strategic transformation of its nitro group, which opens the door to a rich and diverse field of medicinal chemistry.

References

-

ChemBK. (2024). This compound. [Link]

-

ResearchGate. (2015). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. [Link]

-

SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate - Optional[MS (GC)] - Spectrum. [Link]

-

TradeIndia. (n.d.). This compound CAS 5081-42-5. [Link]

-

MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

- Google Patents. (2016).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. methyl 3 4 5-trimethoxy-2-nitrobenzoate CAS:5081-42-5 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Methyl 2-nitro-3,4,5-trimethoxybenzoate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. Methyl 2-nitro-3,4,5-trimethoxybenzoate | CymitQuimica [cymitquimica.com]

- 11. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) MS spectrum [chemicalbook.com]

A Technical Guide to the Solubility of Methyl 3,4,5-trimethoxy-2-nitrobenzoate in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key chemical intermediate. Recognizing the critical role of solubility in process development, purification, and formulation, this document offers researchers, scientists, and drug development professionals a blend of theoretical principles and practical, field-proven methodologies. We delve into the physicochemical properties of the target compound, predict its behavior in various organic solvents, and present a detailed, self-validating protocol for accurate thermodynamic solubility determination using the gold-standard shake-flask method. The guide emphasizes the causality behind experimental choices and provides a robust workflow for generating reliable solubility data, essential for advancing research and development objectives.

Introduction to this compound

This compound is an aromatic ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a substituted benzene ring with methoxy, nitro, and methyl ester functional groups, makes it a precursor for more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The efficiency of synthetic reactions, the success of purification techniques like recrystallization, and the feasibility of formulation strategies are all fundamentally dependent on the compound's solubility in various media.[2]

A thorough understanding of its solubility profile allows scientists to make informed decisions regarding solvent selection, leading to optimized reaction conditions, higher yields, improved purity, and more stable formulations. This guide addresses the need for a systematic approach to characterizing the solubility of this specific compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[3] The molecular structure of this compound dictates its solubility characteristics.

-

Polar Features: The molecule possesses several polar functional groups:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that contributes significantly to the molecule's polarity.

-

Ester Group (-COOCH₃): Contains polar C=O and C-O bonds capable of acting as hydrogen bond acceptors.

-

Methoxy Groups (-OCH₃): The ether linkages are polar and can also act as hydrogen bond acceptors.

-

-

Nonpolar Features: The benzene ring forms a nonpolar, aromatic core.

Predictive Analysis: Based on its structure, this compound is a moderately polar compound. It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its solubility in highly protic solvents like water. However, the presence of multiple hydrogen bond acceptors suggests it will interact favorably with polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are expected to be effective at dissolving the compound due to dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents should also be effective, though the compound cannot donate hydrogen bonds in return.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the significant polarity mismatch between the solute and solvent.

-

Aqueous Solvents: The compound is predicted to be insoluble or only very slightly soluble in water.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for any solubility study.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₇ | [5] |

| Molecular Weight | 271.22 g/mol | [6] |

| Appearance | Pale yellow powder | [1] |

| Melting Point | 67-69 °C (lit.) | [1][5] |

| Boiling Point | 420 °C at 760 mmHg | [6] |

| Density | 1.284 g/cm³ | [6] |

Experimental Determination of Solubility

While theoretical predictions are useful, precise quantitative data must be obtained empirically. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility, as it measures the saturation point of a compound in a solvent under stable conditions.[7][8]

Recommended Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the measurement of true equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (ensure high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical instrument.[9][10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Causality Insight: Shaking ensures continuous interaction between the solute and solvent, while a prolonged equilibration time is crucial to achieve a true thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.[8]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial.

-

Causality Insight: Filtration is a critical step to remove all undissolved microcrystals.[8] Failure to do so will lead to an overestimation of the solubility. The filter material must be chemically inert to the solvent.

-

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV. The aromatic nature and nitro group of the compound make it highly suitable for UV detection.[11]

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Equilibrium Shake-Flask protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile and Guidance for Solvent Selection

While quantitative data must be generated using the protocol above, this section provides a predictive qualitative profile to guide initial solvent screening.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Application Notes |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | Strong dipole-dipole interactions are expected. Excellent candidates for reaction media and for dissolving the compound for chromatographic analysis. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Good solvents for dissolving moderately polar organic compounds. Commonly used in synthesis and extraction. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as hydrogen bond acceptors. Often used for recrystallization due to potentially lower solubility at cold temperatures compared to aprotic solvents.[12] |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the compound's benzene ring may provide some solubility, but the compound's polarity will limit it. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant polarity mismatch. Useful as anti-solvents for precipitation or recrystallization. |

| Aqueous | Water | Insoluble | The large, nonpolar organic structure and lack of hydrogen bond donors prevent significant dissolution in water.[4] |

Conclusion

The solubility of this compound is a critical parameter for its effective use in scientific research and development. This guide has established the theoretical basis for its solubility by analyzing its molecular structure and has provided a robust, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility. The predictive solubility profile offers a strategic starting point for solvent selection, enabling researchers to streamline their experimental design for synthesis, purification, and formulation. By combining theoretical understanding with rigorous experimental methodology, professionals can generate the reliable data needed to accelerate their projects and ensure scientific integrity.

References

-

This compound - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 12, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 12, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS#:5081-42-5. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 12, 2026, from [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved January 12, 2026, from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 12, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 12, 2026, from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved January 12, 2026, from [Link]

-

-

analytical methods. (n.d.). Retrieved January 12, 2026, from [Link]

-

-

3,4,5-Trimethoxy-2-nitrobenzoate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). CDC Stacks. Retrieved January 12, 2026, from [Link]

-

Methyl 3-nitrobenzoate - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate. (n.d.). Google Patents.

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Preparation of Methyl 3-nitrobenzoate. (2010). University of South Alabama. Retrieved January 12, 2026, from [Link]

-

Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Methyl 2-nitro-3,4,5-trimethoxybenzoate CAS#: 5081-42-5 [amp.chemicalbook.com]

- 2. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 3. chem.ws [chem.ws]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 2-nitro-3,4,5-trimethoxybenzoate | CAS#:5081-42-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Blueprint of Methyl 3,4,5-trimethoxy-2-nitrobenzoate: A Technical Guide

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a substituted aromatic ester, serves as a pivotal intermediate in the synthesis of a variety of more complex molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring three methoxy groups and a nitro group on the benzene ring, imparts specific electronic and steric properties that are instrumental in directing subsequent chemical transformations. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its synthesis and characterization. Understanding the nuances of its NMR, IR, and MS spectra is paramount for ensuring purity, confirming identity, and predicting reactivity in multi-step synthetic pathways.

Molecular Structure and Logic of Synthesis

The synthesis of this compound leverages the directing effects of the substituents on the aromatic ring. The starting material, methyl 3,4,5-trimethoxybenzoate, possesses three electron-donating methoxy groups which activate the ring towards electrophilic aromatic substitution. The nitration reaction introduces a nitro group, a strong electron-withdrawing group, onto the ring. The specific regiochemical outcome of this reaction is a direct consequence of the interplay between the activating and directing effects of the methoxy groups.

Synthesis Protocol: A Validated Approach

The following protocol is a modified procedure based on the work of Fotie et al.[1], which provides a reliable method for the preparation of this compound.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Dissolution and Cooling: Dissolve methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid (approximately 10 mL per gram of starting material) in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

-

Nitration: Carefully add fuming nitric acid (1.1 equivalents) dropwise to the cooled solution over a period of 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 16 hours.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (8:2) as the eluent.

-

Isolation: The product is isolated as colorless needles. A reported melting point for this compound is 67-69 °C.[2]

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and the spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.31 | s | 1H | Ar-H |

| 3.95 | s | 3H | OCH₃ |

| 3.93 | s | 3H | OCH₃ |

| 3.89 | s | 3H | COOCH₃ |

| 3.88 | s | 3H | OCH₃ |

-

Interpretation: The ¹H NMR spectrum is characterized by a single aromatic proton signal at 7.31 ppm, which appears as a singlet due to the absence of adjacent protons. This is consistent with the substitution pattern on the aromatic ring. The four distinct singlets in the upfield region correspond to the four different methyl groups. The integration of each of these signals as 3H confirms their assignment to the methyl ester and the three methoxy groups. The slight differences in their chemical shifts are due to the varying electronic environments created by their positions relative to the nitro and ester functionalities.

-

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is acquired on a 75 MHz or higher field NMR spectrometer using a solution of the compound in a deuterated solvent like CDCl₃.

-

Data Summary:

| Chemical Shift (ppm) | Assignment |

| 165.9 | C=O (Ester) |

| 150.8 | Ar-C |

| 148.3 | Ar-C |

| 133.1 | Ar-C |

| 109.5 | Ar-CH |

| 61.1 | OCH₃ |

| 61.0 | OCH₃ |

| 52.9 | COOCH₃ |

Data sourced from Fotie et al. (2014).[1]

-

Interpretation: The ¹³C NMR spectrum displays a total of eight signals, corresponding to the eight unique carbon environments in the molecule. The downfield signal at 165.9 ppm is characteristic of the carbonyl carbon of the ester group. The signals for the aromatic carbons appear in the range of 109.5 to 150.8 ppm. The signal at 109.5 ppm is assigned to the protonated aromatic carbon (Ar-CH), which is consistent with its upfield shift compared to the quaternary aromatic carbons. The remaining aromatic signals are assigned to the carbons bearing the methoxy and nitro groups. The signals for the methoxy carbons and the methyl ester carbon appear in the upfield region, with the methyl ester carbon being the most shielded at 52.9 ppm.

Infrared (IR) Spectroscopy

-

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (in OCH₃ and COOCH₃) | Stretching |

| ~1730 | C=O (Ester) | Stretching |

| ~1600, ~1470 | Aromatic C=C | Stretching |

| ~1530 | N-O (Nitro group) | Asymmetric Stretching |

| ~1350 | N-O (Nitro group) | Symmetric Stretching |

| ~1250 | C-O (Ester and Ether) | Stretching |

-

Interpretation: The IR spectrum is expected to be dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl stretch of the ester group. The presence of the nitro group will be indicated by two characteristic strong absorptions around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The multiple C-O stretching vibrations from the ester and three methoxy groups will likely appear as a complex set of bands in the 1300-1000 cm⁻¹ region. Aromatic C-H and aliphatic C-H stretching vibrations will be observed in their respective regions above 3000 cm⁻¹ and below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Experimental Protocol: Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

-

Data Summary:

| m/z | Relative Intensity (%) | Possible Fragment |

| 271 | 100 | [M]⁺ (Molecular Ion) |

| 240 | - | [M - OCH₃]⁺ |

| 225 | - | [M - NO₂]⁺ |

| 195 | - | [M - COOCH₃ - O]⁺ |

-

Interpretation: The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 271, corresponding to the molecular weight of the compound (C₁₁H₁₃NO₇). Common fragmentation patterns for this molecule would involve the loss of a methoxy radical (-OCH₃) to give a fragment at m/z 240, or the loss of the nitro group (-NO₂) to give a fragment at m/z 225. Further fragmentation of the ester group can also be expected.

Structural Correlation Diagram

The following diagram illustrates the key structural features of this compound and their correlation with the observed spectroscopic data.

Sources

The Unseen Catalyst: A Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate

An In-depth Exploration of its Discovery, Synthesis, and Pivotal Role in Pharmaceutical Development

For researchers, scientists, and professionals in drug development, the journey from a naturally occurring molecule to a life-saving pharmaceutical is one of intricate steps and chemical transformations. Along this path, certain molecules, while not the final active ingredient, play a critical, often unsung, role. Methyl 3,4,5-trimethoxy-2-nitrobenzoate is one such molecule—a key intermediate whose story is intrinsically linked to the history of antibacterial agents and the ingenuity of synthetic chemistry. This guide provides a comprehensive technical overview of this compound, from its conceptual origins rooted in natural product chemistry to its targeted synthesis and application in the pharmaceutical industry.

From Ancient Remedies to a Modern Synthetic Pillar: The Historical Context

The story of this compound begins not with its own discovery, but with its natural precursor, gallic acid (3,4,5-trihydroxybenzoic acid) . Found abundantly in gallnuts, sumac, tea leaves, and oak bark, gallic acid and its derivatives have been used for centuries in traditional medicine for their astringent and anti-inflammatory properties[1][2][3]. The rich history of gallic acid as a bioactive compound laid the foundation for its exploration in modern medicinal chemistry[4][5].

The evolution towards this compound was driven by the need for synthetic building blocks in the development of pharmaceuticals. The journey involves two key transformations: the methylation of gallic acid to form Methyl 3,4,5-trimethoxybenzoate, and the subsequent nitration to introduce a crucial functional group for further elaboration.

The Genesis of a Key Intermediate: Synthesis of Methyl 3,4,5-trimethoxybenzoate

The industrial production of Methyl 3,4,5-trimethoxybenzoate from gallic acid has been a subject of optimization, with both two-step and one-step methodologies being developed.

The Classical Two-Step Approach

Historically, a two-step process has been widely employed. This involves:

-

Methylation of Gallic Acid: The three hydroxyl groups of gallic acid are methylated, typically using a methylating agent like dimethyl sulfate, to yield 3,4,5-trimethoxybenzoic acid.

-

Esterification: The resulting carboxylic acid is then esterified with methanol, usually under acidic catalysis, to produce Methyl 3,4,5-trimethoxybenzoate[6].

While effective, this method involves multiple purification steps, which can be time-consuming and reduce the overall yield[6].

The Streamlined One-Step Synthesis

To improve efficiency, one-step methods have been developed and patented. These processes combine the methylation and esterification into a single reaction vessel. A common approach involves reacting gallic acid with a methylating agent in a suitable solvent in the presence of a base, which also facilitates the esterification[6].

A notable patented one-step method utilizes methyl chloride gas as the methylating agent and N,N-dimethylformamide (DMF) as the solvent, with potassium carbonate acting as an acid scavenger. This approach is lauded for its convenience, high efficiency, and suitability for large-scale industrial production[6].

The Crucial Transformation: Nitration to this compound

The introduction of a nitro group onto the aromatic ring of Methyl 3,4,5-trimethoxybenzoate is a pivotal step, transforming it into a versatile intermediate for the synthesis of various pharmaceutical compounds. This is achieved through an electrophilic aromatic substitution reaction.

The Mechanism of Electrophilic Nitration

The nitration of substituted benzoates is a well-understood reaction. The process involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

The reaction proceeds via the following steps:

-

Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of Methyl 3,4,5-trimethoxybenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).

-

Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the three methoxy groups and the methyl ester group.

-

Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.

-

Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects[7][8].

In the case of Methyl 3,4,5-trimethoxybenzoate, the positions ortho to the methoxy groups (positions 2 and 6) are highly activated. The methyl ester group at position 1 deactivates the ring, particularly at the ortho and para positions relative to it. The combined effect of these substituents directs the incoming electrophile (the nitronium ion) to one of the activated ortho positions, resulting in the formation of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental procedure for the nitration of Methyl 3,4,5-trimethoxybenzoate.

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |

| Methyl 3,4,5-trimethoxybenzoate | 226.23 | 10.0 g | 0.044 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | - |

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3,4,5-trimethoxybenzoate in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture slowly over crushed ice with constant stirring.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the crude product with cold water until the washings are neutral to litmus paper.

-

Recrystallize the product from a suitable solvent, such as methanol or ethanol, to obtain a purified solid.

The Significance in Pharmaceutical Synthesis: A Key Intermediate for Trimethoprim

The primary historical and commercial significance of this compound lies in its role as a key intermediate in the synthesis of Trimethoprim [9][10]. Trimethoprim is an important antibacterial agent that acts as a dihydrofolate reductase inhibitor, often used in combination with sulfamethoxazole to treat a variety of bacterial infections[11].

The synthesis of Trimethoprim from 3,4,5-trimethoxybenzaldehyde is a common route, and the nitrated benzoate provides an alternative pathway where the nitro group is a precursor to the amine functionality required for the construction of the pyrimidine ring. The nitro group can be readily reduced to an amino group, which can then be further elaborated to form the final drug molecule.

The strategic placement of the nitro group at the 2-position is crucial for the subsequent cyclization reactions in the synthesis of Trimethoprim and other related pharmaceutical compounds. This highlights the importance of understanding and controlling the regioselectivity of the nitration reaction.

Conclusion

This compound, a compound born from the chemical modification of a naturally occurring molecule, exemplifies the elegance and utility of synthetic organic chemistry. Its discovery is not marked by a single event but rather by its emergence as a vital tool in the synthesis of medicinally important compounds. This guide has illuminated its historical context, detailed its synthesis with mechanistic insights, and underscored its pivotal role in the pharmaceutical industry. For the research scientist and drug development professional, a deep understanding of such key intermediates is fundamental to the innovation and efficient production of the next generation of therapeutics.

Visualizations

Caption: Synthetic pathway from Gallic Acid to Trimethoprim.

References

-

Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Nitration of methyl benzoate | Resource. (n.d.). RSC Education. Retrieved January 12, 2026, from [Link]

- CN105541617A - Synthesis method for trimethoprim drug intermediate methyl 3,4,5-trimethoxybenzoate - Google Patents. (n.d.).

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). MDPI. Retrieved January 12, 2026, from [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025, November 29). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). Retrieved January 12, 2026, from [Link]

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. (2024, May 11). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]

-